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Compound of Interest

Compound Name: (3-Methoxyphenyl)acetonitrile

Cat. No.: B041291 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for (3-Methoxyphenyl)acetonitrile. It is intended for

researchers, scientists, and professionals in the field of drug development, offering a detailed

look at the compound's structural characterization through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed

information about the chemical environment, connectivity, and stereochemistry of atoms within

a molecule.

¹H NMR Spectrum
The proton (¹H) NMR spectrum provides information about the different types of hydrogen

atoms in a molecule. The spectrum for (3-Methoxyphenyl)acetonitrile was obtained at 400

MHz in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Data for (3-Methoxyphenyl)acetonitrile in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.28 m 1H Ar-H

6.95 - 6.88 m 3H Ar-H

3.82 s 3H -OCH₃

3.71 s 2H -CH₂CN

Note: The assignments are based on typical chemical shifts for aromatic, methoxy, and

benzylic protons.

¹³C NMR Spectrum
The carbon-13 (¹³C) NMR spectrum provides information about the different types of carbon

atoms in a molecule.

Table 2: ¹³C NMR Data for (3-Methoxyphenyl)acetonitrile

Chemical Shift (δ) ppm Assignment

159.8 Ar-C-O

131.7 Ar-C

130.1 Ar-CH

121.3 Ar-CH

117.6 -CN

115.1 Ar-CH

114.4 Ar-CH

55.3 -OCH₃

23.5 -CH₂CN
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Note: Assignments are based on general chemical shift values and require further 2D NMR

experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its bonds.[3] It is a valuable tool for identifying the

functional groups present in a molecule.[4] The gas-phase IR spectrum of (3-
Methoxyphenyl)acetonitrile displays several characteristic absorption bands.[5]

Table 3: Key IR Absorption Bands for (3-Methoxyphenyl)acetonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~ 3000 Medium Aromatic C-H stretch

~ 2950 Medium Aliphatic C-H stretch

~ 2250 Strong C≡N stretch (nitrile)

~ 1600, 1480 Strong Aromatic C=C stretch

~ 1250 Strong C-O stretch (aryl ether)

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of organic

compounds.

NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra involves the following steps:[1][6]

Sample Preparation: Dissolve approximately 5-10 mg of the purified (3-
Methoxyphenyl)acetonitrile in 0.5-0.7 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃).[1]

Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.[1]
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Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[6]

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR

spectra. Instrument-specific parameters may need to be optimized for best results.

IR Spectroscopy Protocol (Thin Solid Film Method)
For solid or high-boiling liquid samples, the thin film method is often employed:[7]

Sample Preparation: Dissolve a small amount of (3-Methoxyphenyl)acetonitrile in a volatile

solvent like methylene chloride.[7]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.[7] The intensity of the peaks can be adjusted by adding more solution

for a thicker film or diluting the initial solution for a thinner one.[7]

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an

organic compound like (3-Methoxyphenyl)acetonitrile.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b041291?utm_src=pdf-body-img
https://www.benchchem.com/product/b041291?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

3. Infrared Spectroscopy [www2.chemistry.msu.edu]

4. amherst.edu [amherst.edu]

5. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

6. web.mit.edu [web.mit.edu]

7. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Spectroscopic Analysis of (3-
Methoxyphenyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b041291#spectroscopic-data-of-3-methoxyphenyl-
acetonitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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